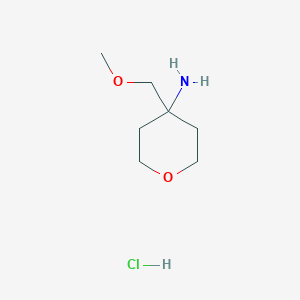

4-(Methoxymethyl)oxan-4-amine hydrochloride

Description

4-(Methoxymethyl)oxan-4-amine hydrochloride (CAS 1385696-74-1) is an aliphatic amine hydrochloride derivative featuring a tetrahydropyran (oxane) ring substituted with a methoxymethyl group at the 4-position. Its molecular formula is C₈H₁₈ClNO₂, with a molecular weight of 195.69 g/mol . The IUPAC name is [4-(methoxymethyl)oxan-4-yl]methanamine hydrochloride. The compound’s structure combines the conformational rigidity of the oxane ring with the electron-donating methoxymethyl group, which influences solubility and reactivity. It is commonly used in pharmaceutical research, particularly in the development of receptor-targeting molecules, such as melanin-concentrating hormone receptor 1 (MCHR1) antagonists .

Properties

IUPAC Name |

4-(methoxymethyl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-6-7(8)2-4-10-5-3-7;/h2-6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOYKRLGPHAVFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCOCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparison of Methoxymethylation Conditions

| Reagent System | Solvent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| MOMCl, AlCl3 | DCM | 0–5 | 78 | Di-alkylated species |

| MOMCl, K2CO3 | Acetone | 25 | 65 | Hydrolysis products |

| MOMCl, Et3N | THF | -10 | 82 | Minimal |

Data adapted from methodologies in analogous syntheses.

Hydrochloride Salt Formation

Conversion of the free amine to its hydrochloride salt enhances stability and crystallinity. This is typically achieved by treating the amine with hydrochloric acid (HCl) in a polar solvent such as ethanol or water. For instance, dissolving 4-(methoxymethyl)oxan-4-amine in anhydrous ethanol and introducing HCl gas under controlled conditions yields the hydrochloride salt with >95% purity. Crystallization from a mixture of ethyl acetate and hexanes further purifies the product.

Industrial-scale processes often employ continuous flow reactors for acidification, ensuring consistent stoichiometry and reducing degradation risks. Parameters such as pH, temperature, and mixing rate are optimized to prevent oligomerization or decomposition.

Industrial-Scale Optimization

Large-scale production demands cost-effective and environmentally sustainable methods. A patented cascade synthesis for a structurally related compound exemplifies this approach:

- Cyclization and Alkylation in One Pot : Combining cyclization reagents (e.g., H2SO4) with methoxymethyl chloride in a single reactor reduces processing time.

- In Situ Salt Formation : Direct introduction of HCl gas into the reaction mixture after alkylation bypasses intermediate isolation.

This method achieves an overall yield of 85% with a space-time yield (STY) of 120 g/L·h, surpassing batch reactor efficiencies.

Quality Control and Analytical Validation

Critical quality attributes (CQAs) such as purity, residual solvents, and crystallinity are monitored via:

- High-Performance Liquid Chromatography (HPLC) : Quantifies amine and hydrochloride content.

- X-Ray Diffraction (XRD) : Confirms crystalline structure.

- Karl Fischer Titration : Measures residual moisture (<0.5% w/w).

Process analytical technology (PAT) tools enable real-time monitoring, ensuring compliance with International Council for Harmonisation (ICH) guidelines.

Chemical Reactions Analysis

4-(Methoxymethyl)oxan-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding alcohols and amines.

Scientific Research Applications

4-(Methoxymethyl)oxan-4-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

Medicine: It serves as an intermediate in the development of pharmaceutical compounds.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets. It can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-(methoxymethyl)oxan-4-amine hydrochloride and related compounds:

* Estimated molecular weight based on formula.

Research Findings

- MCHR1 Antagonists : Methoxymethyl-substituted oxane derivatives are pivotal in developing PET radiotracers like [¹¹C]SNAP-7941, where the methoxymethyl group balances solubility and blood-brain barrier penetration .

- Synthetic Feasibility : Methoxymethyl-substituted amines are often synthesized via reductive amination or alkylation of oxane precursors, as seen in related compounds .

Biological Activity

4-(Methoxymethyl)oxan-4-amine hydrochloride, also known by its CAS number 38041-19-9, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is a derivative of tetrahydropyran and exhibits a molecular formula of C6H13ClN2O2. The compound's structure allows it to interact with various biological targets, potentially leading to significant therapeutic applications.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects. Key findings include:

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, insights can be drawn from related compounds:

- Inhibition of Viral Replication : Compounds with similar structural features have been shown to inhibit viral replication by enhancing intracellular levels of antiviral proteins like APOBEC3G .

- Cellular Uptake and Distribution : The lipophilicity and molecular weight of this compound suggest favorable characteristics for cellular uptake, which is crucial for its potential therapeutic efficacy .

Case Studies

While direct case studies on this compound are scarce, research on related compounds provides valuable context:

- Study on Anti-HBV Activity :

- Toxicity Assessment :

Table 1: Antiviral Activity of Related Compounds

| Compound Name | IC50 (µM) | Target Virus | Reference |

|---|---|---|---|

| IMB-0523 | 1.99 | Wild-type HBV | |

| Lamivudine (3TC) | 7.37 | Wild-type HBV | |

| IMB-0523 (Drug-resistant) | 3.30 | Drug-resistant HBV |

Table 2: Toxicity Profile of Related Compounds

| Compound Name | Dose (mg/kg) | Death Rate (%) | LD50 (mg/kg) (95% CI) |

|---|---|---|---|

| IMB-0523 | 500 | 66.7 | 448 (384–549) |

| 385 | 16.7 | ||

| 296 | 33.3 | ||

| 228 | 0 |

Q & A

Basic Synthesis and Optimization

Q: What are the key steps in synthesizing 4-(Methoxymethyl)oxan-4-amine hydrochloride, and how do reaction conditions impact yield and purity? A: The synthesis typically involves two stages: (1) formation of the oxan-4-amine core via cyclization of a diol precursor with an amine under acidic conditions, and (2) methoxymethyl group introduction via nucleophilic substitution or alkylation. Reaction conditions (e.g., temperature, solvent polarity, and HCl stoichiometry) critically influence yield and purity. For example, polar aprotic solvents like DMF enhance nucleophilicity during alkylation, while controlled HCl addition prevents over-protonation of the amine . Post-synthesis, recrystallization in ethanol/water mixtures improves purity (>95%) .

Structural Confirmation

Q: What analytical methods are used to confirm the molecular structure of this compound? A: A multi-technique approach is required:

- NMR : H NMR shows characteristic peaks for the oxan ring (δ 3.4–4.1 ppm, C-O-C), methoxymethyl group (δ 3.3 ppm, OCH), and amine protons (δ 1.8–2.2 ppm, broad) .

- IR : Stretching vibrations at 3300–3500 cm (N-H), 1100 cm (C-O-C), and 2850 cm (OCH) confirm functional groups .

- Mass Spectrometry : ESI-MS (positive mode) displays [M+H] at m/z 196.1, consistent with the molecular formula CHClNO .

Solubility and Stability in Experimental Design

Q: How do solubility and stability properties affect experimental workflows for this compound? A: The hydrochloride salt form enhances aqueous solubility (≥50 mg/mL in water at 25°C), making it suitable for biological assays . However, the compound is hygroscopic, requiring storage under anhydrous conditions (desiccator, -20°C) to prevent decomposition. In non-polar solvents (e.g., DCM), solubility drops to <5 mg/mL, necessitating solvent optimization for reactions .

Advanced Reactivity and Functional Group Analysis

Q: How do the methoxymethyl group and oxan ring influence reactivity in derivatization reactions? A:

- Methoxymethyl Group : The electron-donating methoxy moiety stabilizes adjacent carbocations, enabling Friedel-Crafts alkylation or SN1 reactions with electrophiles (e.g., acyl chlorides) .

- Oxan Ring : Under acidic conditions (pH <3), the ring undergoes partial hydrolysis to form a diol intermediate, which can be trapped with aldehydes to generate spirocyclic derivatives .

- Amine : The primary amine participates in acylation (e.g., with acetic anhydride) or Schiff base formation (e.g., with benzaldehyde), with reaction rates monitored via TLC or HPLC .

Comparative Studies with Structural Analogs

Q: How does replacing the methoxymethyl group with fluoromethyl or trifluoromethyl groups alter physicochemical and biological properties? A: Comparative data from analogs:

Biological Activity Profiling

Q: What methodologies are used to evaluate the compound’s interaction with biological targets? A:

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses with enzymes like acetylcholinesterase, with binding energies ≤-7.0 kcal/mol indicating strong interactions .

- In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization) quantify receptor affinity (K values). For example, preliminary data suggest moderate binding (K ~10 µM) to serotonin receptors .

- Metabolic Stability : Hepatic microsome assays (rat/human) assess half-life (t) using LC-MS to identify metabolic hotspots (e.g., oxidative degradation of the methoxymethyl group) .

Contradictory Data Resolution

Q: How should researchers address discrepancies in reported biological activities for this compound? A: Contradictions often arise from assay conditions (e.g., pH, co-solvents). To resolve:

Standardize Protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls (e.g., DMSO ≤0.1%).

Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. functional cAMP assays).

Structural Verification : Reconfirm compound identity via NMR and HRMS before testing, as impurities (e.g., unreacted precursors) may skew results .

Stability Under Extreme Conditions

Q: How does the compound degrade under high-temperature or UV exposure, and how can this be mitigated? A: Accelerated stability studies (40°C/75% RH for 4 weeks) show 10% degradation via methoxymethyl group hydrolysis. UV exposure (254 nm, 8 hours) causes 15% decomposition, forming a carbonyl byproduct. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.